molecular formula C12H18ClNO3 B6039815 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride

Cat. No. B6039815
M. Wt: 259.73 g/mol
InChI Key: RPIQFOVCJDYZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a member of the amphetamine family and is commonly referred to as ecstasy or molly. Despite its reputation as a recreational drug, MDMA has shown promise in the treatment of various mental health disorders, including post-traumatic stress disorder (PTSD).

Mechanism of Action

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotion, and behavior. The increased release of serotonin is thought to be responsible for the feelings of empathy and closeness experienced by users of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride.
Biochemical and Physiological Effects:
2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride has a range of physiological and biochemical effects on the body. These include increased heart rate, blood pressure, and body temperature. 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and attachment. The effects of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride can last for several hours, with users reporting feelings of euphoria, increased sociability, and heightened sensory perception.

Advantages and Limitations for Lab Experiments

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride has several advantages for use in laboratory experiments. It is a potent and selective releaser of serotonin, making it useful for studying the role of serotonin in the brain. 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride also has a relatively short half-life, allowing for precise control over the duration of its effects. However, the use of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride in laboratory experiments is limited by its status as a controlled substance, which restricts its availability and use.

Future Directions

There are several potential future directions for research on 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride. One area of interest is the use of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride in the treatment of other mental health disorders, such as borderline personality disorder and social anxiety disorder. Another direction is the development of new 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride analogs with improved therapeutic properties, such as increased selectivity for serotonin release. Finally, research is needed to better understand the long-term effects of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride use, particularly in the context of repeated therapeutic doses.

Synthesis Methods

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride can be synthesized through a multi-step process involving the reaction of safrole with hydrochloric acid and other reagents. The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride is complex and requires specialized knowledge and equipment. Due to its illicit nature, the production of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride is strictly regulated and is illegal in most countries.

Scientific Research Applications

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride has been the subject of numerous scientific studies exploring its potential therapeutic applications. Research has shown that 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride can be effective in treating PTSD, anxiety, depression, and addiction. 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride-assisted psychotherapy involves the administration of a single dose of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride in a controlled setting, followed by multiple therapy sessions. The use of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride in psychotherapy has shown promising results in clinical trials, with significant reductions in symptoms reported by participants.

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-12(2,7-14)13-6-9-3-4-10-11(5-9)16-8-15-10;/h3-5,13-14H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIQFOVCJDYZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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